methyl]amino}pyrimidine-5-Carbonitrile CAS No. 1640247-87-5](/img/structure/B607748.png)
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Übersicht
Beschreibung
GS-9901 ist ein selektiver, oral wirksamer und potenter Inhibitor der Phosphoinositid-3-Kinase Delta (PI3Kδ). Diese Verbindung hat ein erhebliches Potenzial für die Behandlung von Non-Hodgkin-Lymphomen, chronisch-lymphatischer Leukämie und rheumatoider Arthritis gezeigt .
Herstellungsmethoden
Die Syntheseroute für GS-9901 umfasst die Herstellung eines substituierten Pyrimidins, das als Scharnierbinder dient. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, darunter die Bildung einer dreipunktigen Wechselwirkung mit Val828 und Glu826 . Das Verfahren zur industriellen Produktion beinhaltet das Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), um eine Stammlösung mit einer Konzentration von 40 mg/mL zu erhalten .
Vorbereitungsmethoden
The synthetic route for GS-9901 involves the preparation of a substituted pyrimidine, which serves as the hinge binder. The compound is synthesized through a series of reactions, including the formation of a three-point interaction with Val828 and Glu826 . The industrial production method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
GS-9901 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: GS-9901 kann mit gängigen Reduktionsmitteln reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, potentially due to its ability to inhibit specific enzymes involved in tumor growth and proliferation.
- Antiviral Properties :
-
Enzyme Inhibition :
- The compound's structural features allow it to act as an inhibitor for certain enzymes, including kinases and phosphatases, which are crucial in signaling pathways related to cancer and other diseases.
Synthesis and Mechanism of Action
The synthesis of 2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-carbonitrile typically involves multi-step synthetic routes. Common methods include:
- Stepwise Synthesis : Utilizing various reagents to build the complex structure incrementally.
- Catalytic Reactions : Employing catalysts to enhance reaction rates and yields during synthesis.
The mechanism of action is believed to involve the binding of the compound to specific protein targets within cells, leading to altered signaling pathways that can result in apoptosis (programmed cell death) in cancer cells or inhibition of viral replication .
Case Studies
-
In Vitro Studies :
- A study conducted on several cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values indicated potent activity at low concentrations, suggesting high efficacy and potential for therapeutic use.
-
Animal Models :
- Preclinical trials using animal models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates compared to untreated controls. These findings support further development towards clinical trials.
Wirkmechanismus
GS-9901 exerts its effects by binding to the ATP binding site of the kinase domain of PI3Kδ. The substituted pyrimidine of GS-9901 forms a three-point interaction with Val828 and Glu826, inducing a conformational change at the ATP binding site. This binding inhibits the activity of PI3Kδ, thereby affecting the signal transduction pathways involved in various cellular functions .
Vergleich Mit ähnlichen Verbindungen
GS-9901 ist aufgrund seiner hohen Selektivität und Potenz als PI3Kδ-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:
Idelalisib: Ein weiterer PI3Kδ-Inhibitor mit einer geringfügig anderen chemischen Struktur und Potenz.
STX-478: Ein selektiver PI3Kα-Inhibitor, der in der Krebsforschung verwendet wird.
YM-201636: Ein spezifischer PIKfyve-Inhibitor mit unterschiedlicher Selektivität und Anwendungen.
Diese Verbindungen haben Gemeinsamkeiten in ihren inhibitorischen Wirkungen auf PI3K-Isoformen, unterscheiden sich aber in ihrer Selektivität, Potenz und spezifischen Anwendungen.
Biologische Aktivität
2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.9 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H17ClFN9O |
Molecular Weight | 477.9 g/mol |
IUPAC Name | 2,4-diamino-6-{[(S)-5-chloro-8-fluoro-4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-ylmethyl]amino}pyrimidine-5-carbonitrile |
InChI Key | XDSXYMOZKDUASY-MRXNPFEDSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as an inhibitor by binding to the active sites of these targets, thereby blocking their normal function. This inhibition can lead to various biological effects, including:
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : It exhibits activity against certain bacterial strains, suggesting its use as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through various biochemical pathways.
Research Findings and Case Studies
Recent studies have explored the biological activity of similar compounds and their derivatives, providing insights into the efficacy and potential applications of 2,4-diamino derivatives.
- Inhibition Studies : A study evaluated the enzyme inhibitory activities against PI3K and HDAC enzymes. The results indicated that compounds with similar structures exhibited potent inhibitory effects, suggesting that 2,4-diamino derivatives could be effective in targeting these pathways for therapeutic purposes .
- Chirality and Drug Design : Research highlighted the importance of chirality in enhancing druggability and potency. Modifications to the compound's structure improved binding efficiency and pharmacokinetic profiles, leading to increased activity against specific targets .
- Comparative Analysis : A comparative analysis of various quinazoline derivatives revealed that those incorporating the 2,4-diamino-pyrimidine scaffold demonstrated superior selectivity and potency against cancer cell lines compared to their non-modified counterparts .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of 2,4-diamino derivatives:
Eigenschaften
IUPAC Name |
2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSXYMOZKDUASY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1640247-87-5 | |
Record name | GS-9901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1640247875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-9901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U09Q76B8VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.